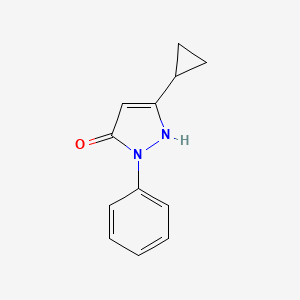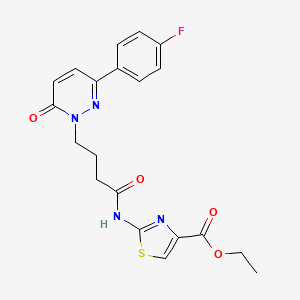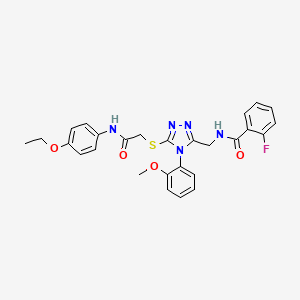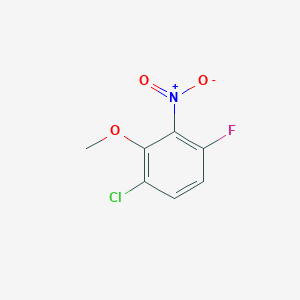
5-cyclopropyl-2-phenyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-cyclopropyl-2-phenyl-1H-pyrazol-3-one” is a type of organic compound that belongs to the class of pyrazoles . Pyrazoles are a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, cyclopropyldiazonium generated by basic decomposition of N-cyclopropyl-N-nitrosourea easily entered into an azo coupling reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one to give the corresponding cyclopropylhydrazone in up to 90% yield .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 200.24 . The compound should be stored in a refrigerated environment .
Scientific Research Applications
Antiproliferative Applications
Pyrazole derivatives, including compounds similar to 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, have been synthesized and assessed for their antiproliferative properties. Notably, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives displayed significant cytotoxic effects against cancer cell lines such as breast cancer and leukemic cells. These compounds induced apoptosis and could potentially be developed into small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Antibacterial and Anti-Inflammatory Properties
Some 1H-pyrazole derivatives have been synthesized and screened for their anti-inflammatory and antibacterial activities. In particular, certain derivatives demonstrated potent anti-inflammatory properties and exhibited activity against both Gram-positive and Gram-negative bacterial strains (Kendre et al., 2013).
Antifungal Applications
Cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal properties. These compounds were created in an environmentally friendly ionic liquid-water biphasic system, and their synthesis process was found to be convenient and efficient (Burde & Rahatgaonkar, 2019).
Investigation of Structural Properties
Studies have also been conducted to explore the structural and spectral properties of pyrazole derivatives. For instance, investigations into the polymorphism and desmotropy of certain pyrazoles have provided valuable insights into the conditions for their interconversion and stability, aiding in the understanding of their chemical behavior (García et al., 2002).
Anticancer and Antioxidant Activities
Further research on pyrazole derivatives includes the synthesis and evaluation of their anticancer and antioxidant activities. Some derivatives have shown significant cytotoxicity against various human cancer cell lines and exhibited potent radical scavenging activity, indicating their potential as therapeutic agents (Cadena-Cruz et al., 2021).
Properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-11(9-6-7-9)13-14(12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCWJLJTVJKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)
![5-[(3R)-3-Pyridin-4-yloxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2585253.png)

![N-[(1-Aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride](/img/structure/B2585257.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)


![3-Phenyl-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2585273.png)

